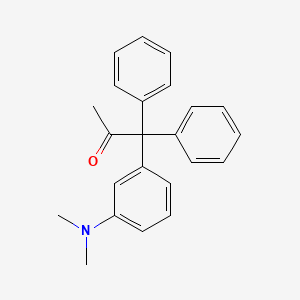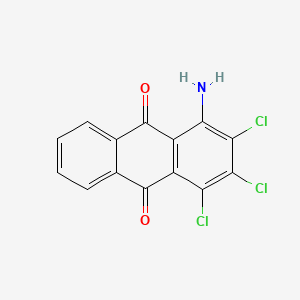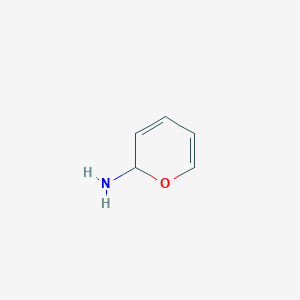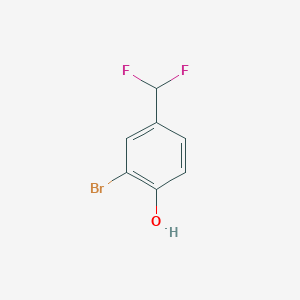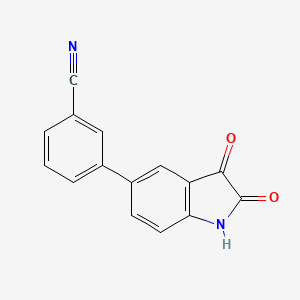
3-(2,3-Dioxoindolin-5-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dioxoindolin-5-yl)benzonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing indole derivatives, including 3-(2,3-Dioxoindolin-5-yl)benzonitrile, involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . Another approach is the Mizoroki-Heck coupling, which involves the coupling of aryl halides with allyl isatins using palladium nanoparticles as a catalyst .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of eco-friendly solvents and recyclable catalysts is also a key consideration in industrial processes .
化学反应分析
Types of Reactions
3-(2,3-Dioxoindolin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
科学研究应用
3-(2,3-Dioxoindolin-5-yl)benzonitrile has several scientific research applications:
作用机制
The mechanism of action of 3-(2,3-Dioxoindolin-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- Indole-3-acetic acid
- 3-Formylbenzonitrile
- 3-(2,3-Dioxoindolin-1-yl)propane-nitrile
Uniqueness
What sets 3-(2,3-Dioxoindolin-5-yl)benzonitrile apart is its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C15H8N2O2 |
|---|---|
分子量 |
248.24 g/mol |
IUPAC 名称 |
3-(2,3-dioxo-1H-indol-5-yl)benzonitrile |
InChI |
InChI=1S/C15H8N2O2/c16-8-9-2-1-3-10(6-9)11-4-5-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19) |
InChI 键 |
GBQOSRRYLCVAJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15244319.png)
![2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B15244324.png)
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)
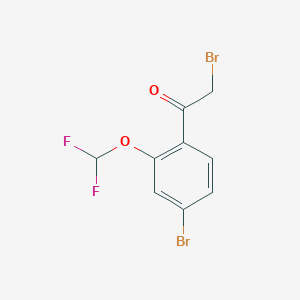

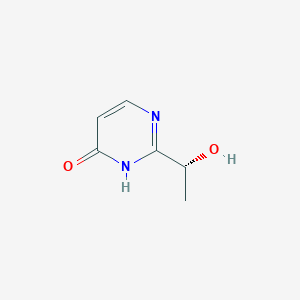
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
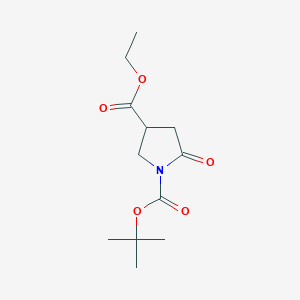
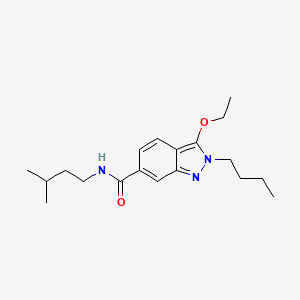
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
